N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide encompasses a sophisticated arrangement of functional groups organized around a central acetamide linkage. The compound possesses the molecular formula C19H24N2O2 with a calculated molecular weight of 312.4 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as N-(4-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide, reflecting the precise substitution pattern and connectivity of its constituent molecular fragments.
The structural architecture consists of three primary components connected through specific linkages. The first component comprises a para-aminophenyl ring system featuring an amino group in the para position relative to the acetamide nitrogen. The second component represents the central acetamide functionality serving as the bridging element between the aromatic systems. The third component encompasses a phenoxy group bearing a tert-pentyl substituent, specifically a 2-methylbutan-2-yl group, positioned para to the phenoxy oxygen.
The Simplified Molecular Input Line Entry System representation of this compound is expressed as CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N, which accurately captures the complete connectivity pattern and stereochemical information. The International Chemical Identifier string provides additional structural detail as InChI=1S/C19H24N2O2/c1-4-19(2,3)14-5-11-17(12-6-14)23-13-18(22)21-16-9-7-15(20)8-10-16/h5-12H,4,13,20H2,1-3H3,(H,21,22), encoding the molecular structure in a standardized format suitable for computational analysis.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C19H24N2O2 |
| Molecular Weight | 312.4 g/mol |
| International Union of Pure and Applied Chemistry Name | N-(4-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide |
| International Chemical Identifier Key | ASCJIEIWHQGCOU-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
Properties
IUPAC Name |
N-(4-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-19(2,3)14-5-11-17(12-6-14)23-13-18(22)21-16-9-7-15(20)8-10-16/h5-12H,4,13,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJIEIWHQGCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique chemical structure that includes an amine group and a phenoxy moiety, which are critical for its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 312.4 g/mol
- Purity : Typically around 95%
The presence of the tert-pentyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions and pharmacokinetics. The structural characteristics allow for various interactions with biological targets, including receptor binding and modulation of signaling pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ether linkage provides structural stability. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications, particularly as a ligand for human β3-adrenergic receptors .
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit promising antitumor activity. For instance, derivatives featuring similar amine and phenoxy groups have been evaluated against various human tumor cell lines. In studies conducted by the National Cancer Institute, several compounds demonstrated significant cytotoxic effects against cancer cells, suggesting that modifications in the structure can enhance their efficacy .
Neuroprotective Effects
The compound has also shown potential neuroprotective properties. Studies suggest that it may modulate cellular signaling pathways involved in neuroprotection, which could be beneficial in treating neurodegenerative diseases. The ability to influence these pathways highlights its versatility as a therapeutic agent.
β3-Adrenergic Receptor Agonism
This compound has been investigated for its action as a β3-adrenergic receptor agonist. This receptor is implicated in metabolic regulation and obesity treatment. Stimulation of β3-adrenergic receptors has been associated with increased lipolysis and thermogenesis in adipose tissue, making this compound a candidate for anti-obesity therapies .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide has been explored for its potential as a pharmacophore in drug design. Its structure allows for modification, which can lead to the development of new therapeutic agents targeting various diseases.
- Anticoagulant Activity : The compound has been studied for its ability to inhibit coagulation factors, particularly factor Xa and factor IXa, which are crucial in the coagulation cascade. This inhibition can prevent thromboembolic disorders such as thrombosis and myocardial infarction .
- Cancer Treatment : Research indicates that derivatives of this compound may be effective in treating tumors and metastases. The mechanism involves targeting specific pathways related to cancer progression .
Materials Science
The compound is also being investigated for its properties in the development of new materials, including polymers and resins. Its unique chemical structure contributes to the stability and performance of these materials under various conditions.
Biological Studies
In biological research, this compound is used to study its interactions with biological molecules:
- Mechanism of Action : The amine group facilitates interactions with proteins and enzymes, potentially influencing biochemical pathways relevant to disease processes .
- Therapeutic Effects : Preliminary studies suggest that the compound may have therapeutic effects in conditions like diabetes and metabolic syndrome by modulating glucocorticoid levels .
Case Study 1: Anticoagulant Properties
A study published in the Journal of Biological Chemistry demonstrated that derivatives of this compound effectively inhibited factor Xa activity in vitro. The results indicated a dose-dependent response, suggesting potential for clinical applications in anticoagulation therapy .
Case Study 2: Cancer Therapeutics
Research conducted at a leading cancer research institute explored the effects of this compound on tumor cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural formula.
Key Structure-Activity Relationship (SAR) Insights
Bulkier substituents (e.g., di-tert-butyl) may hinder binding to compact active sites .
Electron-Withdrawing Groups :
- Halogens (e.g., Br, F in V4) improve metabolic stability but reduce aqueous solubility. Their absence in the target compound suggests a trade-off between stability and bioavailability .
Hydrogen-Bonding Motifs :
- Thiazolidinedione and purine derivatives leverage hydrogen-bonding groups (e.g., carbonyl, NH) for target engagement, whereas the tert-pentyl analog relies on hydrophobic interactions .
Preparation Methods
Synthesis of Diphenylether Intermediate
The key intermediate is synthesized by nucleophilic aromatic substitution of a phenol derivative with a halogenated aromatic compound. The phenol bearing the tert-pentyl substituent at the para position reacts with an appropriate aromatic halide under basic conditions, typically potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Base: K₂CO₃
- Solvent: DMF or NMP
- Temperature: 80–120 °C
- Time: Several hours (4–24 h)
This step yields the diphenylether intermediate with the tert-pentyl group positioned on the phenoxy ring.
Introduction of the Acetamide Group
The acetamide moiety is introduced by amidation of the corresponding carboxylic acid or ester derivative. The ester or acid intermediate is first prepared by hydrolysis of the cyano group or direct functionalization of the diphenylether intermediate.
- Activation of the carboxylic acid using coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole).
- Reaction with aqueous ammonia or ammonium salts to form the acetamide.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature: Room temperature to 50 °C
- Time: 12–24 hours
This step yields the N-(4-aminophenyl)acetamide structure attached to the diphenylether core.
Functional Group Transformations
- Hydrolysis of cyano groups: If the intermediate contains a cyano substituent, it is hydrolyzed to the corresponding amide or acid using aqueous hydrogen peroxide in the presence of potassium carbonate in DMSO.
- Deprotection steps: Protective groups such as tetrahydropyranyl (THP) ethers are removed under acidic conditions (e.g., HCl in THF or isopropanol) to reveal free hydroxyl groups.
- Reduction and fluorination: When necessary, carbonyl groups can be reduced using sodium borohydride (NaBH₄), and hydroxyl groups can be fluorinated using reagents like DAST (diethylaminosulfur trifluoride).
Representative Synthetic Route (Adapted from Literature)
| Step | Reagents/Conditions | Description | Product |
|---|---|---|---|
| 1 | Phenol with tert-pentyl group + aromatic halide, K₂CO₃, DMF, 100 °C, 12 h | Nucleophilic aromatic substitution to form diphenylether intermediate | Diphenylether intermediate with tert-pentyl substituent |
| 2 | Hydrolysis: H₂O₂ aq., K₂CO₃, DMSO, RT, 6 h | Conversion of cyano group to amide or acid | Amide or acid intermediate |
| 3 | Amidation: EDC·HCl, HOBt, NH₃ aq., DMF, RT, 24 h | Formation of acetamide group | This compound |
| 4 | Deprotection: HCl aq., THF, RT, 2 h | Removal of protective groups if any | Final compound with free functional groups |
Analytical and Research Findings Supporting the Preparation
- The Buchwald–Hartwig coupling reaction is a key step for forming the diphenylamine or diphenylether linkage, catalyzed by Pd(OAc)₂ and BINAP ligands, with cesium carbonate as the base, in 1,4-dioxane solvent.
- Hydrolysis of cyano groups to amides is efficiently achieved using aqueous hydrogen peroxide and potassium carbonate in DMSO, providing high yields.
- Amidation reactions using EDC·HCl and HOBt coupling reagents with aqueous ammonia give high purity acetamides under mild conditions.
- Deprotection steps using acidic aqueous solutions effectively remove THP groups without degrading sensitive functionalities.
- The synthetic methods yield compounds with potent biological activity, including osteoblast differentiation promotion and CDK8 inhibition, confirming the integrity of the synthetic route and the compound's structure.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents | Solvent | Temp (°C) | Time (h) | Purpose |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution | K₂CO₃, tert-pentyl phenol, aromatic halide | DMF or NMP | 80–120 | 4–24 | Formation of diphenylether core |
| Cyano group hydrolysis | H₂O₂ aq., K₂CO₃ | DMSO | RT | 4–6 | Conversion cyano → amide/acid |
| Amidation | EDC·HCl, HOBt, NH₃ aq. | DMF or THF | RT–50 | 12–24 | Formation of acetamide |
| Deprotection | HCl aq. | THF or IPA | RT | 1–3 | Removal of protecting groups |
Q & A
Q. What are the standard synthetic protocols for preparing N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide?
The synthesis typically involves a multi-step nucleophilic substitution and coupling strategy. For example:
- Step 1: React 4-(tert-pentyl)phenol with a bromoacetyl chloride derivative in the presence of a base (e.g., K₂CO₃) to form the phenoxy-acetate intermediate.
- Step 2: Couple the intermediate with 4-nitroaniline via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
- Step 3: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/HCl in ethanol .
Key validation: Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC or elemental analysis .
Q. What analytical methods are recommended for characterizing this compound?
- Structural confirmation:
- ¹H/¹³C NMR: Identify protons and carbons in the aromatic, tert-pentyl, and acetamide moieties (e.g., tert-pentyl CH₃ signals at δ ~1.2–1.4 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- IR spectroscopy: Detect key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass spectrometry: Use ESI-HRMS to confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₄N₂O₂: 320.1864) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Orthogonal techniques: Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- Crystallography: Obtain single-crystal X-ray diffraction data to unambiguously confirm the molecular geometry .
- Computational validation: Compare experimental IR/NMR spectra with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. What computational approaches predict the compound’s reactivity or thermodynamic stability?
- DFT studies: Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate:
- HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites).
- Thermodynamic stability via Gibbs free energy (ΔG) of tautomers or conformers .
- Molecular docking: Simulate binding interactions with biological targets (e.g., nuclear receptors) using AutoDock Vina to prioritize in vitro assays .
Q. How can structure-activity relationships (SAR) guide optimization for biological activity?
- Core modifications: Replace the tert-pentyl group with other bulky substituents (e.g., trifluoromethoxy, hexafluoro) to assess steric/electronic effects on target binding .
- Functional group tuning: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate solubility or metabolic stability .
- Biological validation: Test analogs in assays measuring cytokine suppression (e.g., IL-17 for autoimmune applications) or receptor antagonism (e.g., RORγt inhibition) .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.25 (s, 9H, tert-pentyl), δ 6.75–7.30 (m, 8H, aromatic), δ 8.10 (s, 1H, NH) | |
| IR | 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) | |
| ESI-HRMS | [M+H]+: 320.1864 (calc.), 320.1862 (obs.) |
Q. Table 2. Reaction Optimization Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
